molecular formula C12H15FN4O5 B064063 Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide CAS No. 178065-29-7

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

Cat. No. B064063
CAS RN: 178065-29-7
M. Wt: 314.27 g/mol
InChI Key: WCOZOJGXDVGGIK-VIFPVBQESA-N
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Description

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is a chemical compound with the molecular formula C12H15FN4O5 . It is also known as “Nalpha-(2,4-Dinitro-5-fluorophenyl)-D-leucinamide” and is used as an HPLC labeling reagent for e.e. determination .


Molecular Structure Analysis

The molecular weight of “Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is 314.27 g/mol . The IUPAC name is 2-[(5-fluoro-2,4-dinitrophenyl)amino]-4-methylpentanamide . The InChI Key is WCOZOJGXDVGGIK-UHFFFAOYNA-N .


Physical And Chemical Properties Analysis

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” appears as a light yellow to yellow to orange powder or crystalline solid . It has a melting point of 170°C .

Safety and Hazards

“Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide” is classified as a flammable solid . It can cause skin irritation (H315) and serious eye irritation (H319) . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling this compound . In case of skin contact, wash with plenty of water . If eye irritation persists, seek medical advice or attention .

Mechanism of Action

Target of Action

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide, also known as Pentanamide, is primarily used as a chiral derivatizing agent . It is used for the derivatization of amino acids , which are the primary targets of this compound. The role of amino acids is crucial in protein synthesis and metabolism.

Mode of Action

The compound interacts with amino acids through a process known as derivatization . In this process, the compound forms a covalent bond with the amino acid, resulting in a derivative that can be separated and quantified using high-performance liquid chromatography (HPLC) . This interaction allows for the resolution of D- and L-amino acids .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in amino acid metabolism . By derivatizing the amino acids, the compound can affect the way these molecules are processed and metabolized within the body. The downstream effects of this interaction can influence protein synthesis and other metabolic processes.

Result of Action

The primary molecular effect of the compound’s action is the formation of derivatives of amino acids . These derivatives can then be separated and quantified using HPLC . On a cellular level, this could potentially affect processes that rely on these amino acids, including protein synthesis.

Action Environment

The action, efficacy, and stability of Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide can be influenced by various environmental factors. These may include the pH of the environment, the presence of other compounds, and the temperature . For instance, the compound is recommended to be stored at room temperature, in a cool and dark place .

properties

IUPAC Name

(2S)-2-(5-fluoro-2,4-dinitroanilino)-4-methylpentanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15FN4O5/c1-6(2)3-9(12(14)18)15-8-4-7(13)10(16(19)20)5-11(8)17(21)22/h4-6,9,15H,3H2,1-2H3,(H2,14,18)/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCOZOJGXDVGGIK-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N)NC1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00578552
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide

CAS RN

178065-29-7
Record name N~2~-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00578552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Nalpha-(5-Fluoro-2,4-dinitrophenyl)-L-leucinamide [HPLC Labeling Reagent for e.e. Determination]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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